3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile
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Overview
Description
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-phenylpyrazole with a suitable nitrile compound in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Quinolinyl-pyrazoles
Uniqueness
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and phenyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
62176-75-4 |
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Molecular Formula |
C13H7ClN4 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-13-11-8-16-7-9(6-15)12(11)17-18(13)10-4-2-1-3-5-10/h1-5,7-8H |
InChI Key |
AQDPDUIEKCDQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C#N)Cl |
Origin of Product |
United States |
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